PEG6 Spacer Length Maintains Sub-Picomolar Streptavidin Binding Affinity
Biotin-PEG6-Silane exhibits a binding affinity to streptavidin/avidin characterized by a dissociation constant (Kd) of approximately 10^-15 M [1]. This affinity is preserved because the six-unit PEG spacer provides sufficient separation to prevent steric hindrance while remaining short enough to avoid the affinity reduction observed with longer PEG chains. Systematic studies on PEGylated biotin demonstrate that Kd values increase to approximately 10^-8 M when PEG molecular weight reaches 3400-5000 g/mol [2], representing a million-fold affinity loss. Thus, PEG6 occupies an optimal window for maintaining near-native biotin-avidin binding strength.
| Evidence Dimension | Streptavidin/Avidin binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd ≈ 10^-15 M (biotin-PEG6-terminated silane SAM) |
| Comparator Or Baseline | Biotin-PEG (MW 3400 g/mol) silane: Kd ≈ 10^-8 M |
| Quantified Difference | ~10^7-fold (10 million times) higher affinity for PEG6 vs. high MW PEG |
| Conditions | Surface plasmon resonance (SPR) and radiometric binding assays on silane SAM-functionalized glass coverslips [2] |
Why This Matters
Procurement of Biotin-PEG6-Silane over higher MW PEG-silane variants ensures retention of ultra-high-affinity capture essential for single-molecule detection and low-abundance analyte assays.
- [1] 西安瑞禧生物科技有限公司. Silane-PEG-Biotin 产品描述 (Ka ≈ 10^15 M^-1). 2025. View Source
- [2] The equilibrium binding constants and stoichiometries between PEGylated biotins and avidin (Kd ~10^-8 M for MW 3400-5000). Journal of Controlled Release. View Source
